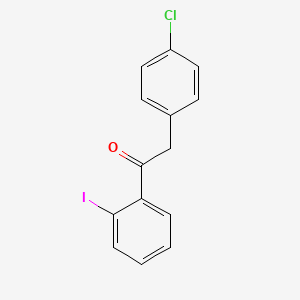

2-(4-Chlorophenyl)-2'-iodoacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

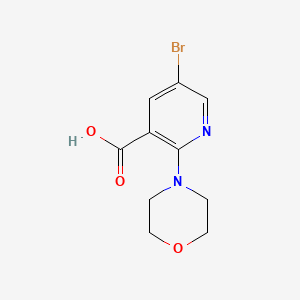

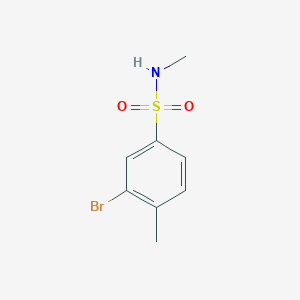

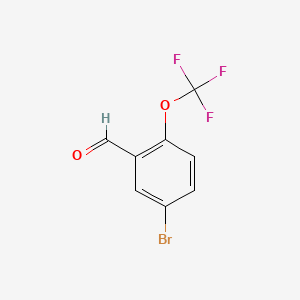

2-(4-Chlorophenyl)-2'-iodoacetophenone (2-CPIA) is an organic compound belonging to the class of organoiodine compounds. It is a colorless solid that is soluble in organic solvents. 2-CPIA is an important intermediate for the synthesis of a variety of organic compounds and has been widely studied for its potential applications in drug discovery and development, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2-(4-Chlorophenyl)-2'-iodoacetophenone serves as an intermediate in the synthesis of various ortho-iodo arylcarbonyl compounds through regioisomeric orthomanganation and iodo-demanganation processes. This pathway provides access to derivatives of 2-iodo-3-hydroxy-, 2-iodo-3,4-dihydroxy-, and 2-iodo-6-hydroxy-aryl carbonyl compounds, highlighting its versatility in organic synthesis (Cooney et al., 2001). Additionally, the compound's structural aspects, including packing modes and crystal structures, have been explored, revealing distinct interactions based on halogen substituents which impact its physical properties (Britton & Brennessel, 2004).

Photocatalytic Degradation

2-(4-Chlorophenyl)-2'-iodoacetophenone derivatives have been investigated for their potential in photocatalytic degradation processes. These studies focus on the degradation of environmental pollutants like chlorophenols, utilizing advanced photocatalysts under visible light. The research aims at addressing waste disposal challenges by developing effective methods for removing hazardous compounds from water, thereby contributing to environmental sustainability (Lin et al., 2018).

Antimicrobial and Insecticidal Activity

The synthesis of novel derivatives incorporating 2-(4-Chlorophenyl)-2'-iodoacetophenone has been explored for antimicrobial and insecticidal activities. These derivatives are evaluated against various bacterial and fungal pathogens, demonstrating significant potential as new agents in combating multi-drug resistant microbes. This opens avenues for the development of novel therapeutic agents (Mishra et al., 2009). Additionally, compounds synthesized from this chemical have shown efficacy against agricultural pests, suggesting its role in the development of new insecticidal formulations (Rashid et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some chlorophenyl compounds have been found to inhibit certain enzymes, thereby disrupting normal cellular processes

Biochemical Pathways

Similar compounds such as ddt (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) have been found to affect several biochemical pathways . For instance, DDT is known to disrupt the normal functioning of the nervous system in insects by opening sodium channels in their neurons, leading to paralysis and death

Pharmacokinetics

Similar compounds such as indole derivatives have been found to have good kinetic solubilities and metabolic stability . These properties can influence the bioavailability of the compound, which is a critical factor in its pharmacological effectiveness.

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(4-Chlorophenyl)-2’-iodoacetophenone could potentially have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-(4-Chlorophenyl)-2’-iodoacetophenone can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s stability and activity. Similarly, the pH, temperature, and other physical conditions of the environment can also influence the compound’s action. For example, DDT, a similar compound, is known to be highly persistent in the environment due to its resistance to degradation .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-(2-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVGDCUVNNXURN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642303 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2'-iodoacetophenone | |

CAS RN |

898784-06-0 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.